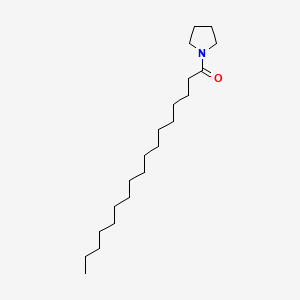

Pyrrolidine, 1-(1-oxoheptadecyl)-

Description

BenchChem offers high-quality Pyrrolidine, 1-(1-oxoheptadecyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine, 1-(1-oxoheptadecyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56630-54-7 |

|---|---|

Molecular Formula |

C21H41NO |

Molecular Weight |

323.6 g/mol |

IUPAC Name |

1-pyrrolidin-1-ylheptadecan-1-one |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21(23)22-19-16-17-20-22/h2-20H2,1H3 |

InChI Key |

HGOPYGUCWZFCID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)N1CCCC1 |

Origin of Product |

United States |

Contextualization of Pyrrolidine Based Scaffolds in Biological Systems

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of biologically active molecules. frontiersin.org Its prevalence in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the proteinogenic amino acids proline and hydroxyproline (B1673980), underscores its fundamental role in biological systems. mdpi.comwikipedia.org In medicinal chemistry, the pyrrolidine scaffold is highly valued for several key reasons. nih.gov Its three-dimensional, non-planar structure, a result of sp3 hybridization, allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic rings. researchgate.netnih.gov This "pseudorotation" of the ring contributes to the stereochemistry of the molecule, which is crucial for selective binding to biological targets such as proteins and enzymes. nih.govresearchgate.net

The stereogenicity of the carbon atoms within the pyrrolidine ring means that different stereoisomers of a compound can exhibit distinct biological profiles due to varied binding modes with enantioselective proteins. nih.govresearchgate.net This property is a powerful tool for medicinal chemists in the design of new therapeutic agents. nih.gov The pyrrolidine nucleus is a common feature in many FDA-approved drugs, highlighting its importance in pharmaceutical science. nih.gov

Overview of N Acyl Pyrrolidines and Lipid Amides in Cellular Processes Focusing on Structural Class

Pyrrolidine (B122466), 1-(1-oxoheptadecyl)- belongs to the broader class of N-acyl pyrrolidines and, more generally, lipid amides. N-acyl amides are characterized by a fatty acid chain linked to a nitrogen-containing headgroup via an amide bond. This structural class of molecules plays a significant role in various cellular processes.

Lipid amides, including the well-studied primary fatty acid amides (PFAMs), are recognized as important signaling molecules, particularly in the mammalian nervous system. nih.gov They can interact with a variety of receptors and have been shown to influence processes such as sleep, locomotion, and angiogenesis. nih.gov The biosynthesis and degradation of these lipids are tightly regulated within cells, with enzymes like fatty acid amide hydrolase (FAAH) playing a key role in their metabolism. nih.gov

The combination of a pyrrolidine ring with a long acyl chain, as seen in Pyrrolidine, 1-(1-oxoheptadecyl)-, results in an amphipathic molecule. This characteristic suggests potential interactions with cellular membranes, which are fundamental to many biological signaling events. The lipid component can facilitate insertion into or association with the lipid bilayer, while the polar pyrrolidine headgroup can interact with the aqueous environment or with specific binding pockets on membrane-associated proteins.

Historical Perspective on the Evolution of Research Pertaining to Pyrrolidine and Its Derivatives

The study of pyrrolidine (B122466) and its derivatives has a rich history rooted in natural product chemistry. The isolation and characterization of pyrrolidine-containing alkaloids from various plant and animal sources laid the groundwork for understanding their biological significance. frontiersin.org The amino acid proline, a fundamental building block of proteins, has long been a subject of intense biochemical research. mdpi.com

In the realm of synthetic chemistry, the development of methods to construct and functionalize the pyrrolidine ring has been a continuous area of focus. nih.gov Early research often involved the use of naturally derived starting materials like proline and hydroxyproline (B1673980) to introduce the pyrrolidine motif. mdpi.comnih.gov Over time, more sophisticated synthetic strategies have emerged, including 1,3-dipolar cycloaddition reactions and microwave-assisted organic synthesis (MAOS), which have expanded the diversity of accessible pyrrolidine derivatives. nih.gov

The recognition of the pyrrolidine scaffold's therapeutic potential led to its incorporation into a wide range of drug discovery programs. Research has explored pyrrolidine derivatives for various applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. frontiersin.orgnih.gov For instance, early in the 20th century, arsenated derivatives of phenyldiketo-pyrrolidine were investigated. acs.org More recently, the focus has shifted towards developing highly specific and potent drug candidates by leveraging the stereochemical and conformational properties of the pyrrolidine ring. nih.govresearchgate.net

Current Research Gaps and Future Trajectories for Pyrrolidine, 1 1 Oxoheptadecyl Studies

Established and Emerging Synthetic Routes for Pyrrolidine, 1-(1-oxoheptadecyl)-

The synthesis of N-acyl pyrrolidines can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Acylation Reactions Involving Pyrrolidine and Heptadecanoic Acid Derivatives

The most direct approach to forming Pyrrolidine, 1-(1-oxoheptadecyl)- is through the acylation of pyrrolidine with a derivative of heptadecanoic acid. This classic transformation involves the formation of an amide bond between the secondary amine of the pyrrolidine ring and the carbonyl group of the fatty acid.

To facilitate this reaction, the carboxylic acid is typically activated. Common activating agents and the corresponding heptadecanoic acid derivatives include:

Acyl Chlorides: Heptadecanoyl chloride, formed by treating heptadecanoic acid with reagents like thionyl chloride or oxalyl chloride, readily reacts with pyrrolidine, usually in the presence of a base to neutralize the HCl byproduct.

Anhydrides: Heptadecanoic anhydride (B1165640) can also be used, though it is less common for long-chain fatty acids.

Active Esters: The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can generate an active ester of heptadecanoic acid in situ, which then reacts with pyrrolidine to form the desired amide.

These methods are well-established and generally provide good yields of the target N-acyl pyrrolidine. The choice of method often depends on the scale of the reaction, the desired purity, and the availability of reagents.

| Heptadecanoic Acid Derivative | Activating Agent/Method | Key Considerations |

|---|---|---|

| Heptadecanoyl chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reaction is typically fast and high-yielding. Requires a base to scavenge HCl. |

| Heptadecanoic acid | DCC/HOBt or EDC/HOBt | Forms an active ester in situ. Milder conditions compared to acyl chlorides. Dicyclohexylurea byproduct from DCC can be difficult to remove. |

| Heptadecanoic anhydride | N/A | Less common for long-chain fatty acids. One equivalent of the acid is wasted. |

Ring-Opening Reactions and Reductive Transformations Leading to N-Acyl Pyrrolidines

Alternative synthetic strategies involve the formation of the pyrrolidine ring itself or its modification from other cyclic precursors. While not the most direct route to Pyrrolidine, 1-(1-oxoheptadecyl)-, these methods are valuable for creating substituted pyrrolidine scaffolds that can then be acylated.

Reductive Amination: The intramolecular reductive amination of a δ-amino ketone or aldehyde can lead to the formation of a pyrrolidine ring. nih.govstackexchange.com For instance, a precursor containing a primary amine and a ketone separated by a four-carbon chain can cyclize in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a pyrrolidine. youtube.com This pyrrolidine could then be acylated with a heptadecanoic acid derivative.

Ring-Opening of Larger Rings: In some instances, larger N-heterocycles can undergo ring-contraction reactions to yield pyrrolidines. researchgate.net For example, certain substituted pyridines can be transformed into pyrrolidine derivatives through a series of reactions. researchgate.netnih.gov

Transformations from Other Heterocycles: The reductive ring cleavage of isoxazolines, which can be formed from [3+2] dipolar cycloadditions, can reveal a ketone that can then participate in a cascade reaction to form a spirocyclic pyrrolidine. nih.gov While complex, this highlights the versatility of synthetic approaches to pyrrolidine scaffolds.

Multicomponent and Cascade Reactions for Pyrrolidine Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrrolidines in a single step from three or more starting materials. tandfonline.comnih.govnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. tandfonline.com

[3+2] Cycloaddition Reactions: A common approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. tandfonline.com The azomethine ylide can be generated in situ from various precursors, and the choice of alkene allows for the introduction of diverse substituents on the resulting pyrrolidine ring. tandfonline.com The resulting substituted pyrrolidine can then be N-acylated.

Cascade Reactions: Cascade, or domino, reactions involve a series of intramolecular transformations that proceed sequentially without the need to isolate intermediates. researchgate.net These can be initiated by various triggers and are highly efficient in building complex molecular architectures. For instance, a cascade sequence involving a reductive cleavage followed by a Horner-Wadsworth-Emmons reaction has been used to construct spirocyclic pyrrolidines. nih.gov

| Strategy | Key Features | Relevance to Pyrrolidine, 1-(1-oxoheptadecyl)- |

|---|---|---|

| Reductive Amination | Forms the pyrrolidine ring from an acyclic precursor. nih.govstackexchange.com | The resulting pyrrolidine can be subsequently acylated. |

| [3+2] Cycloaddition | Efficiently constructs the pyrrolidine ring with control over stereochemistry. tandfonline.com | Provides access to substituted pyrrolidines for further functionalization and acylation. |

| Cascade Reactions | Multiple bond-forming events in a single operation. researchgate.net | Enables the rapid assembly of complex pyrrolidine scaffolds. nih.gov |

Chemo- and Regioselective Modifications of Pyrrolidine, 1-(1-oxoheptadecyl)-

Once Pyrrolidine, 1-(1-oxoheptadecyl)- is synthesized, further modifications can be made to either the pyrrolidine ring or the heptadecyl acyl chain. These modifications are crucial for structure-activity relationship studies and the development of analogs with tailored properties.

Functionalization of the Pyrrolidine Ring System

The functionalization of the pyrrolidine ring in an N-acyl derivative requires careful consideration of the reactivity of the different positions. The α-positions to the nitrogen are often the most reactive.

α-C-H Functionalization: Direct functionalization of the C-H bonds at the α-position of the pyrrolidine ring is a powerful strategy. nih.gov This can be achieved through various methods, including redox-neutral approaches that utilize an iminium ion intermediate. nih.gov For example, oxidation of the pyrrolidine nitrogen can generate an N-acyliminium ion, which is then susceptible to nucleophilic attack at the α-carbon.

Lithiation: Deprotonation of an α-proton using a strong base like sec-butyllithium (B1581126) can generate an α-lithiated species, which can then react with various electrophiles to introduce substituents.

Functionalization at Other Positions: Introducing substituents at the β- or γ-positions is more challenging and often requires starting with a pre-functionalized pyrrolidine derivative, such as hydroxyproline (B1673980). mdpi.com

Selective Derivatization of the Heptadecyl Acyl Chain

The long heptadecyl chain offers several possibilities for selective modification, allowing for the introduction of various functional groups.

Green Chemistry Approaches and Sustainable Synthesis of Pyrrolidine, 1-(1-oxoheptadecyl)-

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. In the context of producing Pyrrolidine, 1-(1-oxoheptadecyl)-, these principles translate into the use of renewable feedstocks, energy-efficient reaction conditions, and the reduction or elimination of hazardous solvents and reagents.

Recent research has highlighted several green strategies applicable to the synthesis of fatty acid amides, which can be directly extrapolated to the production of N-heptadecanoylpyrrolidine. These approaches focus on alternative energy sources, biocatalysis, and the use of environmentally benign solvents.

Enzymatic Synthesis:

One of the most promising green approaches is the use of enzymes as biocatalysts. Lipases, in particular, have demonstrated significant potential for the amidation of fatty acids. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used to catalyze the direct amidation of carboxylic acids with amines. nih.gov This enzymatic method offers high selectivity and operates under mild reaction conditions, often in greener solvents like cyclopentyl methyl ether, which is considered a safer alternative to conventional organic solvents. nih.gov The enzymatic synthesis of fatty acid amides, including those derived from microbial lipids, has been shown to proceed with high conversion yields, sometimes reaching 100%. biorxiv.org This biocatalytic route avoids the need for harsh chemical activators and reduces the generation of toxic by-products.

Microwave- and Ultrasound-Assisted Synthesis:

Alternative energy sources such as microwave irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. nih.govresearchgate.net Microwave-assisted synthesis has been successfully applied to the direct amidation of carboxylic acids and amines, offering a rapid and energy-efficient alternative to conventional heating. researchgate.net Similarly, ultrasound-assisted synthesis can promote reactions through acoustic cavitation, enhancing mass transfer and reaction rates. nih.govnih.gov The application of these technologies to the reaction between heptadecanoic acid and pyrrolidine could significantly improve the process efficiency while adhering to green chemistry principles.

Solvent-Free and Green Solvent Approaches:

A key tenet of green chemistry is the reduction or replacement of hazardous solvents. bohrium.comrsc.org Research has shown that many amidation reactions can be performed under solvent-free conditions, where the reactants themselves act as the reaction medium. mdpi.com This approach completely eliminates solvent-related waste. When a solvent is necessary, the focus shifts to greener alternatives. bohrium.com For fatty acid amide synthesis, solvents like 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether have been investigated as viable, more environmentally friendly replacements for traditional chlorinated or polar aprotic solvents. nih.govbohrium.com

The following table summarizes various green chemistry approaches applicable to the synthesis of Pyrrolidine, 1-(1-oxoheptadecyl)-.

| Green Chemistry Approach | Key Features | Potential Advantages for Synthesizing Pyrrolidine, 1-(1-oxoheptadecyl)- |

| Enzymatic Catalysis (e.g., Lipase) | Mild reaction conditions, high selectivity, biodegradable catalyst. nih.govbiorxiv.org | High purity of the final product, reduced energy consumption, minimal by-product formation. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for solvent-free conditions. researchgate.net | Increased reaction rate, improved energy efficiency, potential for process intensification. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, can be performed at lower temperatures. nih.govnih.gov | Faster reaction times, potential to overcome mass transfer limitations in heterogeneous systems. |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified work-up procedures. mdpi.com | Significantly reduced environmental impact, lower process costs. |

| Use of Green Solvents | Replacement of hazardous solvents with safer alternatives (e.g., cyclopentyl methyl ether). nih.govbohrium.com | Improved safety profile of the process, reduced environmental pollution. |

By adopting these green and sustainable methodologies, the synthesis of Pyrrolidine, 1-(1-oxoheptadecyl)- can be achieved in a more environmentally responsible and economically viable manner.

Stereochemical Control and Asymmetric Synthesis of Pyrrolidine, 1-(1-oxoheptadecyl)- Analogues

The introduction of stereocenters into the pyrrolidine ring or the acyl chain of Pyrrolidine, 1-(1-oxoheptadecyl)- analogues can significantly influence their biological activity. Therefore, the development of synthetic methods that allow for precise control over stereochemistry is of paramount importance. Asymmetric synthesis strategies, particularly those employing chiral auxiliaries, have proven to be highly effective in achieving this goal for a wide range of pyrrolidine derivatives. mdpi.comwhiterose.ac.ukacs.orgacs.org

Chiral Auxiliaries in Pyrrolidine Synthesis:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. whiterose.ac.uk After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. In the context of synthesizing chiral analogues of Pyrrolidine, 1-(1-oxoheptadecyl)-, a chiral auxiliary could be attached to either the pyrrolidine ring or the heptadecanoyl moiety.

Several types of chiral auxiliaries have been successfully employed in the asymmetric synthesis of substituted pyrrolidines. These include:

C2-Symmetrical Pyrrolidine Derivatives: These auxiliaries, derived from readily available chiral precursors, have been used to control the stereochemistry of radical reactions. capes.gov.br

N-tert-Butanesulfinyl Group: The N-tert-butanesulfinyl group has emerged as a highly effective chiral auxiliary for the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions. acs.org This method allows for the creation of multiple stereocenters with a high degree of control.

Oxazolidinones: Evans-type oxazolidinones are widely used chiral auxiliaries that can be attached to a carboxylic acid to direct stereoselective alkylation or acylation reactions on the α-carbon. This approach could be used to introduce chirality into the heptadecanoyl chain before its coupling with pyrrolidine.

Stereoselective Synthesis of Substituted Pyrrolidines:

Beyond the use of chiral auxiliaries, several stereoselective methods for the synthesis of substituted pyrrolidines have been developed. These methods often start from chiral precursors like L-proline or employ stereoselective cyclization reactions. mdpi.com For instance, stereoselective reduction of substituted pyrroles can lead to functionalized pyrrolidines with multiple new stereocenters.

The following table outlines some strategies for achieving stereochemical control in the synthesis of analogues of Pyrrolidine, 1-(1-oxoheptadecyl)-.

| Stereochemical Control Strategy | Description | Application to Pyrrolidine, 1-(1-oxoheptadecyl)- Analogues |

| Use of Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective transformation. whiterose.ac.uk | Attachment of a chiral auxiliary (e.g., an oxazolidinone) to heptadecanoic acid to guide stereoselective α-functionalization before amidation. |

| [3+2] Cycloaddition Reactions | Reaction of an azomethine ylide with a dipolarophile to form a pyrrolidine ring, often with high stereocontrol using a chiral catalyst or auxiliary. acs.orgacs.org | Synthesis of substituted pyrrolidine rings with defined stereochemistry, which can then be acylated with heptadecanoic acid. |

| Synthesis from Chiral Pool | Utilization of readily available enantiopure starting materials, such as L-proline. mdpi.com | Derivatization of L-proline to introduce desired substituents on the pyrrolidine ring before acylation. |

The development of these advanced synthetic methodologies provides a powerful toolkit for accessing a diverse range of stereochemically defined analogues of Pyrrolidine, 1-(1-oxoheptadecyl)-, enabling detailed structure-activity relationship studies and the potential discovery of compounds with enhanced or novel biological properties.

Interactions with Biological Membranes and Lipid Bilayers

There is currently no published research specifically examining the interactions of Pyrrolidine, 1-(1-oxoheptadecyl)- with biological membranes or model lipid bilayers.

Membrane Permeability and Translocation Studies in Model Systems

No studies were identified that have investigated the permeability or translocation of Pyrrolidine, 1-(1-oxoheptadecyl)- across model membrane systems. Such studies would be essential to understand its bioavailability and ability to reach intracellular targets.

Influence on Membrane Fluidity and Structural Organization

Information regarding the influence of Pyrrolidine, 1-(1-oxoheptadecyl)- on membrane fluidity and the structural organization of lipid bilayers is not available in the current scientific literature.

Modulation of Specific Enzymatic Activities by Pyrrolidine, 1-(1-oxoheptadecyl)-

Specific data on the modulation of enzymatic activities by Pyrrolidine, 1-(1-oxoheptadecyl)- is not documented in peer-reviewed studies.

Identification and Characterization of Enzyme Inhibition or Activation Profiles (e.g., amidases, lipases)

There are no available enzyme inhibition or activation profiles for Pyrrolidine, 1-(1-oxoheptadecyl)-. Consequently, its effects on specific enzyme classes such as amidases or lipases have not been characterized.

Kinetic and Mechanistic Analysis of Enzyme-Substrate/Inhibitor Interactions

Without identified enzyme targets, no kinetic or mechanistic analyses of enzyme-substrate or enzyme-inhibitor interactions involving Pyrrolidine, 1-(1-oxoheptadecyl)- have been performed.

Imaging-Based Localization Studies within Cellular Compartments:No studies employing techniques such as fluorescence microscopy have been published to visualize the subcellular localization of this compound. Therefore, its distribution among organelles like the mitochondria, endoplasmic reticulum, or nucleus remains unknown.

Impact of N-Acyl Chain Modifications on Biological Activity and Molecular Interactions

Modifications to the N-acyl chain of pyrrolidine derivatives, including its length, degree of saturation, and the presence of branching or specific stereochemistry, are critical determinants of their biological activity. These structural changes directly influence how the molecules interact with their biological targets.

The length and saturation of the fatty acyl chain play a pivotal role in the biological efficacy of N-acylpyrrolidine analogues. Research has shown that for certain biological targets, an optimal chain length exists for maximal activity. For instance, in a study on the (Ca2+ + Mg2+)-ATPase, reconstituted with phosphatidylcholines containing monounsaturated fatty acyl chains, optimal activity was observed with a chain length of C18. nih.gov Chains that were either longer or shorter resulted in decreased enzymatic activity. nih.gov This suggests that the lipid environment created by the acyl chains is crucial for the proper function of membrane-bound proteins.

Similarly, the degree of unsaturation in the acyl chain significantly impacts biological activity. In studies of N-acyl-vanillyl-amides (N-AVAMs), potent inhibition of anandamide (B1667382) transport was achieved with polyunsaturated acyl chains such as C20:4 (n-6), C18:3 (n-6 and n-3), and C18:2 (n-6). nih.gov In contrast, their saturated counterparts were found to be inactive. nih.gov This highlights the importance of the conformational flexibility and specific spatial arrangement conferred by double bonds for effective ligand-receptor binding. The activity in CB1 binding assays was also shown to increase with a greater number of cis-double bonds in the fatty acyl chain. nih.gov

| Acyl Chain Modification | Effect on Biological Activity | Reference |

| Chain Length | Optimal activity for (Ca2+ + Mg2+)-ATPase with C18 monounsaturated chain. nih.gov | nih.gov |

| Shorter or longer chains lead to reduced activity. nih.gov | nih.gov | |

| Saturation | Polyunsaturated N-AVAMs are potent inhibitors of anandamide transport. nih.gov | nih.gov |

| Saturated N-AVAMs are inactive as anandamide transport inhibitors. nih.gov | nih.gov | |

| Increased number of cis-double bonds enhances CB1 receptor binding. nih.gov | nih.gov |

The introduction of branching and the stereochemistry of the acyl chain can also modulate the biological profile of N-acylpyrrolidines. Methyl-branched saturated fatty acids in phospholipids (B1166683) were found to support slightly lower (Ca2+ + Mg2+)-ATPase activity compared to their monounsaturated counterparts. nih.gov This indicates that even small structural alterations like branching can affect the intricate interactions within biological membranes.

Stereochemistry within the acyl moiety is another critical factor. The geometry of double bonds (cis vs. trans) can lead to significant differences in activity. For example, while cis-unsaturated N-AVAMs were active, the Δ⁹-trans-olvanil was found to be inactive in inhibiting anandamide accumulation, underscoring the precise conformational requirements for biological function. nih.gov

Role of Pyrrolidine Ring Substitutions on Molecular Recognition and Activity

Substitutions on the pyrrolidine ring profoundly affect molecular recognition and biological activity by altering the molecule's shape, stereochemistry, and electronic properties.

The stereochemistry of the pyrrolidine ring is a crucial determinant of biological function, as it dictates the spatial orientation of substituents and their interactions with biological targets. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for different conformations, and the stereochemistry of substituents can lock the ring into a preferred conformation. nih.gov For instance, in a series of pyrrolidine-based dual PPARα/γ agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov

Furthermore, the stereochemistry at specific carbon atoms can be the deciding factor for potency. In a study of pyrrolidine carboxamide inhibitors of InhA, an enzyme from Mycobacterium tuberculosis, resolution of racemic mixtures revealed that only one enantiomer was active. nih.gov This enantioselectivity highlights the importance of a precise three-dimensional fit between the inhibitor and the enzyme's binding site. Similarly, for nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is critical for their biological effect. mdpi.com

| Pyrrolidine Ring Substitution | Stereochemical Effect on Activity | Reference |

| 3,4-Disubstitution | cis-configuration preferred over trans for PPARα/γ agonism. nih.gov | nih.gov |

| Chiral Centers | Only one enantiomer of pyrrolidine carboxamides is an active InhA inhibitor. nih.gov | nih.gov |

| (5S, αS) isomers of 3-Br-acivicin show significant antiplasmodial activity. mdpi.com | mdpi.com |

The position and electronic nature of substituents on the pyrrolidine ring can significantly influence the molecule's properties and its interactions. Substituents at the C-4 position of proline, a substituted pyrrolidine, can affect the puckering of the ring, leading to either Cγ-exo or Cγ-endo envelope conformations. nih.gov This conformational control is influenced by inductive and stereoelectronic factors of the substituent. nih.gov For example, the presence of fluorine at C-3 can induce significant conformational changes. beilstein-journals.org

The electronic properties of substituents also play a key role. In a study of N-aryl pyrollo-quinolines, it was observed that electron-donating substituents at the para position of the N-aromatic ring increased the reaction rate and yield, while electron-withdrawing groups had the opposite effect. jocpr.com This demonstrates that the electronic nature of substituents can influence not only the biological activity but also the synthetic accessibility of these compounds. Furthermore, substituents on the pyrrolidine ring can affect the basicity of the nitrogen atom, which can be crucial for interactions with biological targets. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of N-acylpyrrolidine analogues is intimately linked to their biological activity. The flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations, and the presence of substituents can stabilize specific puckered forms. nih.gov

Molecular dynamics and mechanics simulations have shown that the pyrrolidine ring of proline is optimal for stabilizing a β-turn at the phosphorylation site of certain peptides, and the probability of this turn structure correlates with the Kₘ values for enzymes like cdc2 kinase. nih.gov This indicates that the conformational preference of the pyrrolidine ring is a key factor in substrate recognition. nih.gov

Selective fluorination of the pyrrolidine ring is a powerful tool to control its conformation. beilstein-journals.orgnih.gov For example, 3-fluoropyrrolidines can adopt specific conformations due to the gauche effect, which can enhance the conformational stability of peptides incorporating these modified amino acids. beilstein-journals.org The stereoelectronic effects induced by substituents like fluorine can attenuate the inherent conformational bias of the pyrrolidine ring, thereby fine-tuning its biological activity. beilstein-journals.org The conformational flexibility of the N-methyl pyrrolidine part of nicotine (B1678760), which lacks strong interactions with its environment, can lead to diffuse electron density in crystallographic studies, further emphasizing the role of intermolecular interactions in defining molecular conformation. acs.org

Integration of Computational Chemistry in SAR/SPR Investigations

The synergy between traditional synthetic chemistry and computational methods has revolutionized the field of drug discovery. For Pyrrolidine, 1-(1-oxoheptadecyl)- analogues, computational chemistry provides a powerful lens to rationalize experimental findings, predict the activity of novel compounds, and guide the design of more potent and selective molecules. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and molecular dynamics simulations are instrumental in elucidating the molecular interactions that govern the biological activity of these compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of SAR for pyrrolidine amide analogues, docking studies have been crucial in understanding their interaction with target enzymes like N-acylethanolamine acid amidase (NAAA).

A notable study on pyrrolidine amide derivatives as NAAA inhibitors utilized molecular docking to elucidate the binding mode of a potent inhibitor, compound 4g (a 4-phenylcinnamoyl derivative). nih.gov The docking model was generated using the crystal structure of NAAA, revealing that compound 4g situates itself within the same binding pocket as a known covalent inhibitor. nih.gov Specifically, the pyrrolidine ring of the analogue occupies the catalytic center of the enzyme. nih.gov This computational insight provided a structural basis for the observed inhibitory activity and guided further modifications to the inhibitor scaffold. nih.gov

The key interactions identified through docking often involve hydrogen bonds and hydrophobic contacts. For instance, in studies of other pyrrolidine derivatives targeting different enzymes, docking has highlighted the critical role of specific amino acid residues, such as Trp178, Arg371, and Tyr406 in the active site of influenza neuraminidase, in forming hydrogen bonds and electrostatic interactions with the ligand. nih.gov Such detailed interaction maps are invaluable for optimizing the lead structures.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrrolidine analogues, 3D-QSAR models have been developed to understand the chemical-biological interactions governing their activities. nih.gov

In a study on pyrrolidine derivatives as neuraminidase inhibitors, 3D-QSAR models were built for a large set of 87 analogues. nih.gov These models demonstrated a significant correlation between the binding affinity and the experimental inhibitory activity (pIC50). nih.gov The QSAR models revealed that hydrogen bond and electrostatic factors were the primary contributors to the inhibitory activity, a finding that was in concordance with the molecular docking results. nih.gov The statistical robustness of these models, indicated by high R², Q², and other validation parameters, underscores their predictive power. nih.gov

Similarly, QSAR analyses have been applied to pyrrolidine analogues targeting other enzymes, such as dipeptidyl peptidase IV (DPP-IV). nih.gov These studies have helped to identify the key physicochemical properties, including shape flexibility, electrostatic parameters, and specific atom E-state indices, that influence the inhibitory potency. nih.gov

The integration of these computational approaches provides a comprehensive framework for understanding the SAR and SPR of Pyrrolidine, 1-(1-oxoheptadecyl)- analogues. By combining experimental data with computational predictions, researchers can accelerate the design-synthesis-test cycle, leading to the more rapid discovery of novel and effective therapeutic agents. The detailed molecular insights from docking and the predictive power of QSAR models are indispensable tools in modern medicinal chemistry.

Research Findings on Pyrrolidine Amide Analogues as NAAA Inhibitors

A significant body of research has focused on modifying the core structure of N-acylpyrrolidines to develop potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA). The following tables summarize the structure-activity relationship data for a series of pyrrolidine amide derivatives, highlighting the impact of different linkers and terminal groups on their inhibitory activity against NAAA and their selectivity over related enzymes like fatty acid amide hydrolase (FAAH).

Table 1: Inhibitory Activity of Pyrrolidine Amide Analogues with Varied Linkers

| Compound | Linker Structure | NAAA Inhibition (IC50, µM) | FAAH Inhibition (IC50, µM) | Selectivity (FAAH/NAAA) |

|---|---|---|---|---|

| 3j | Flexible Linker | 2.8 | >100 | >35.7 |

| 3k | Flexible Linker | 4.5 | >100 | >22.2 |

| 4a | Rigid Linker | 6.2 | >100 | >16.1 |

| 4g | Rigid Phenylcinnamoyl Linker | 1.5 | >100 | >66.7 |

Data derived from a study on pyrrolidine amide derivatives as NAAA inhibitors. nih.gov The results indicate that while both flexible and rigid linkers can yield potent NAAA inhibitors, the introduction of a rigid 4-phenylcinnamoyl group in compound 4g resulted in the highest potency. nih.gov All listed compounds showed high selectivity for NAAA over FAAH. nih.gov

Table 2: Influence of Terminal Group on NAAA Inhibitory Activity

| Compound Series | Terminal Group Modification | General Observation on NAAA Inhibitory Potency |

|---|---|---|

| 3-series | Substituents on a terminal phenyl group | Small, lipophilic substituents at the 3-position of the phenyl ring were found to be optimal for potency. nih.gov |

| 4-series | Aromatic replacements for the terminal phenyl group | The nature of the aromatic system significantly influences inhibitor activity, with conformationally restricted linkers sometimes improving selectivity over FAAH. nih.gov |

Summary of SAR findings from the modification of the terminal phenyl group in pyrrolidine amide derivatives. nih.gov

Metabolic Fate and Biotransformation Pathways of Pyrrolidine, 1 1 Oxoheptadecyl in in Vitro and Non Clinical Biological Systems

Enzymatic Hydrolysis of the Amide Bond

The primary metabolic route for many fatty acid amides involves the enzymatic cleavage of the amide bond. This hydrolysis would release heptadecanoic acid and pyrrolidine (B122466).

Identification of Involved Hydrolases (e.g., Fatty Acid Amide Hydrolase)

While direct evidence for Pyrrolidine, 1-(1-oxoheptadecyl)- is not available, Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of a wide range of endogenous fatty acid amides. It is plausible that FAAH or other amidases could catalyze the hydrolysis of this compound. The substrate specificity of FAAH is broad, and it is known to hydrolyze N-acylamines with varying acyl chain lengths and amine head groups. Further in vitro studies using purified FAAH or liver microsomes would be necessary to confirm its role and identify other potential hydrolases.

Kinetic Characterization of Amide Cleavage

To date, no specific kinetic data, such as Michaelis-Menten constants (Km) or maximal velocity (Vmax), for the enzymatic cleavage of Pyrrolidine, 1-(1-oxoheptadecyl)- have been published. Characterizing these kinetic parameters would be crucial for understanding the rate and efficiency of its breakdown in biological systems. Such studies would typically involve incubating the compound with a source of enzymatic activity and measuring the formation of the resulting metabolites over time.

Oxidative Metabolism of Pyrrolidine, 1-(1-oxoheptadecyl)-

In addition to hydrolysis, the molecule may undergo oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.

Cytochrome P450-Mediated Biotransformations

The heptadecyl chain and the pyrrolidine ring both present potential sites for oxidation by CYP enzymes. Potential reactions could include:

Omega (ω)-hydroxylation: Oxidation at the terminal methyl group of the fatty acid chain.

Omega-1 (ω-1) hydroxylation: Oxidation at the carbon adjacent to the terminal methyl group.

Hydroxylation of the pyrrolidine ring: Introduction of a hydroxyl group at one of the carbon atoms of the pyrrolidine ring.

The specific CYP isoforms involved in these transformations for Pyrrolidine, 1-(1-oxoheptadecyl)- have not been identified.

Other Oxidative Pathways and Metabolite Profiling

Beyond CYP-mediated reactions, other oxidative enzymes could potentially metabolize this compound. A comprehensive metabolite profiling study using techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) would be required to identify the full spectrum of oxidative metabolites in in vitro systems like liver microsomes or hepatocytes.

Conjugation Reactions of Pyrrolidine, 1-(1-oxoheptadecyl)- and its Metabolites

Following initial hydrolysis or oxidation, the resulting metabolites can undergo phase II conjugation reactions. For instance, the released heptadecanoic acid could be activated to its CoA thioester and subsequently incorporated into complex lipids. The hydroxylated metabolites formed through oxidative pathways could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate (B86663) by sulfotransferases (SULTs) to increase their water solubility and facilitate their excretion. Definitive studies on the conjugation of Pyrrolidine, 1-(1-oxoheptadecyl)- or its primary metabolites are currently absent from the scientific literature.

Excretion Pathways of Pyrrolidine, 1-(1-oxoheptadecyl)- and its Metabolites in Ex Vivo Models

The scientific literature available in the public domain does not currently contain specific studies on the excretion pathways of Pyrrolidine, 1-(1-oxoheptadecyl)- and its metabolites in ex vivo models. Research using isolated and perfused organs, such as the liver or kidney, provides a crucial intermediate step between in vitro and in vivo studies, allowing for the investigation of organ-specific elimination processes without the confounding variables of a whole biological system. However, to date, no such research has been published for this particular compound.

While the metabolic fate of various compounds containing a pyrrolidine ring has been investigated, and the general principles of xenobiotic excretion are well-established, specific data for Pyrrolidine, 1-(1-oxoheptadecyl)- is absent. Studies on other pyrrolidine derivatives have demonstrated that metabolism can lead to a variety of more polar metabolites, which are then more readily excreted. The primary routes of excretion for such metabolites are typically via the kidneys into urine or via the liver into bile and subsequently feces.

An ex vivo model, such as an isolated perfused liver, would be instrumental in elucidating the biliary excretion of Pyrrolidine, 1-(1-oxoheptadecyl)- and its metabolites. This experimental setup would allow for the direct collection and analysis of bile, providing a clear picture of the compounds eliminated through this pathway. Similarly, an isolated perfused kidney model would enable the direct measurement of renal clearance and the characterization of metabolites excreted in the urine.

Given the lipophilic nature of the 1-oxoheptadecyl side chain, it is plausible that Pyrrolidine, 1-(1-oxoheptadecyl)- would undergo significant metabolism to increase its water solubility prior to excretion. Potential metabolic transformations could include hydroxylation of the alkyl chain or the pyrrolidine ring, followed by conjugation with glucuronic acid or sulfate. These conjugated metabolites would then be the primary candidates for excretion.

Without dedicated ex vivo studies, any discussion of the excretion pathways of Pyrrolidine, 1-(1-oxoheptadecyl)- remains speculative and based on the general behavior of other long-chain fatty acid amides and pyrrolidine-containing compounds. The generation of specific data through future research is necessary to accurately define the routes and mechanisms of its elimination.

Advanced Analytical and Spectroscopic Methodologies for the Characterization and Quantification of Pyrrolidine, 1 1 Oxoheptadecyl in Research Matrices

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

High-resolution chromatographic techniques are indispensable for the separation and purity assessment of Pyrrolidine (B122466), 1-(1-oxoheptadecyl)-. These methods are crucial for isolating the compound from complex mixtures and for verifying its homogeneity prior to further analysis.

Development and Validation of HPLC and UPLC Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of Pyrrolidine, 1-(1-oxoheptadecyl)-. Due to the compound's non-polar nature, stemming from the long heptadecyl chain, reversed-phase (RP) chromatography is the method of choice.

Method development typically involves a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the analyte. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com The inclusion of a small percentage of an acid, like formic acid, in the mobile phase can improve peak shape and is compatible with mass spectrometry detection. sielc.com UPLC systems, which utilize smaller particle size columns (typically sub-2 µm), offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters for HPLC and UPLC methods for Pyrrolidine, 1-(1-oxoheptadecyl)- would include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike-recovery experiments.

Precision: Evaluating the repeatability (intra-day precision) and reproducibility (inter-day precision) of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components.

A typical set of HPLC/UPLC conditions for the analysis of long-chain fatty amides like Pyrrolidine, 1-(1-oxoheptadecyl)- is presented in the table below.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 or C8, 2.1-4.6 mm internal diameter, 50-150 mm length, <3 µm particle size for UPLC |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | A time-programmed gradient starting with a higher percentage of Mobile Phase A and increasing Mobile Phase B |

| Flow Rate | 0.2-1.0 mL/min for HPLC, 0.2-0.5 mL/min for UPLC |

| Column Temp. | 30-50 °C |

| Detection | UV (at ~210 nm for the amide bond) or Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While Pyrrolidine, 1-(1-oxoheptadecyl)- has a relatively high molecular weight, it is sufficiently volatile for GC analysis, particularly at high temperatures. The NIST Chemistry WebBook provides GC data for the closely related compound, Pyrrolidine, 1-(1-oxooctadecyl)-, indicating the feasibility of this technique. nist.gov

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint. The total ion chromatogram (TIC) displays the separated peaks, and the mass spectrum of each peak allows for identification. researchgate.net

For Pyrrolidine, 1-(1-oxoheptadecyl)-, a non-polar capillary column, such as one with a DB-1 or similar stationary phase, would be appropriate. nist.gov The temperature program would start at a lower temperature and ramp up to a higher temperature to ensure the elution of the high-boiling-point analyte. nist.gov

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation and quantitative analysis of Pyrrolidine, 1-(1-oxoheptadecyl)-. It provides information on the molecular weight and the structure of the molecule through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of Pyrrolidine, 1-(1-oxoheptadecyl)- (C21H41NO). This high mass accuracy is crucial for distinguishing the analyte from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is invaluable for structural elucidation. For Pyrrolidine, 1-(1-oxoheptadecyl)-, characteristic fragmentation patterns would be expected. The electron ionization (EI) mass spectrum of the related compound Pyrrolidine, 1-(1-oxooctadecyl)- shows characteristic fragments that can be extrapolated. nist.gov Key fragment ions would likely include the pyrrolidinyl-carbonyl moiety and fragments arising from the cleavage of the fatty acyl chain.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of analytes in complex biological matrices. nih.govplos.orgresearchgate.netcolab.ws By using multiple reaction monitoring (MRM), specific transitions from the parent ion to a characteristic fragment ion are monitored, providing high selectivity and sensitivity. nih.govplos.org

Isotope Labeling Strategies for Metabolic Studies

Isotope labeling is a powerful strategy for tracing the metabolic fate of Pyrrolidine, 1-(1-oxoheptadecyl)- in biological systems. nih.govnih.gov This involves synthesizing the compound with stable isotopes, such as ¹³C or ¹⁵N, at specific positions or uniformly throughout the molecule. nih.gov When the labeled compound is introduced into a biological system, its metabolites can be distinguished from endogenous molecules by their mass shift in the mass spectrometer. nih.gov

For example, uniformly ¹³C-labeled Pyrrolidine, 1-(1-oxoheptadecyl)- could be administered, and samples such as plasma or tissue extracts analyzed by LC-HRMS or LC-MS/MS. The presence of ¹³C-labeled metabolites would be readily apparent from their mass spectra, allowing for the identification of metabolic pathways such as hydroxylation, oxidation, or cleavage of the fatty acyl chain. This approach provides a comprehensive view of the compound's metabolism without the need for radiolabeling. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of Pyrrolidine, 1-(1-oxoheptadecyl)- in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy would reveal the chemical environment of all the protons in the molecule. The spectrum would be characterized by signals for the protons on the pyrrolidine ring and the long aliphatic chain. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group in the pyrrolidine ring would appear at a lower field (higher ppm) due to deshielding effects. researchgate.netresearchgate.net The methylene (B1212753) protons of the heptadecyl chain would produce a complex set of overlapping signals in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group would be observed at a characteristic downfield chemical shift. The carbons of the pyrrolidine ring would have distinct chemical shifts, and the carbons of the long alkyl chain would show a series of signals in the aliphatic region. spectrabase.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the key structural motifs of Pyrrolidine, 1-(1-oxoheptadecyl)-, based on data for similar structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~172 |

| Pyrrolidine CH₂ adjacent to N and C=O | ~3.4-3.6 | ~45-47 |

| Pyrrolidine CH₂ adjacent to N | ~3.3-3.5 | ~45-47 |

| Other Pyrrolidine CH₂ | ~1.8-2.0 | ~24-26 |

| Acyl Chain CH₂ adjacent to C=O (α-CH₂) | ~2.2-2.4 | ~35 |

| Acyl Chain CH₂ (β-CH₂) | ~1.5-1.7 | ~25 |

| Acyl Chain internal CH₂ | ~1.2-1.4 | ~29-30 |

| Acyl Chain terminal CH₃ | ~0.8-0.9 | ~14 |

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. slideshare.net For Pyrrolidine, 1-(1-oxoheptadecyl)-, the spectra are characterized by signals from the pyrrolidine ring and the long heptadecyl acyl chain. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, ¹³C NMR is inherently less sensitive than ¹H NMR. slideshare.net

Below are the predicted chemical shifts for Pyrrolidine, 1-(1-oxoheptadecyl)-. Computational methods, such as those based on Density Functional Theory (DFT), can provide highly accurate predictions of NMR spectra, aiding in signal assignment. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Pyrrolidine, 1-(1-oxoheptadecyl)- (Predicted data, actual experimental values may vary)

| Atom Position (Acyl Chain) | Predicted Chemical Shift (ppm) | Atom Position (Pyrrolidine Ring) | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| H-2' | ~2.30 (t) | H-2, H-5 | ~3.45 (t) |

| H-3' | ~1.65 (quint) | H-3, H-4 | ~1.90 (m) |

| H-4' to H-16' | ~1.25 (br s) | - | - |

| H-17' | ~0.88 (t) | - | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrrolidine, 1-(1-oxoheptadecyl)- (Predicted data, actual experimental values may vary)

| Atom Position (Acyl Chain) | Predicted Chemical Shift (ppm) | Atom Position (Pyrrolidine Ring) | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| C-1' (C=O) | ~172.5 | C-2, C-5 | ~46.0 |

| C-2' | ~35.5 | C-3, C-4 | ~25.0 |

| C-3' | ~25.0 | - | - |

| C-4' to C-14' | ~29.7 | - | - |

| C-15' | ~31.9 | - | - |

| C-16' | ~22.7 | - | - |

| C-17' | ~14.1 | - | - |

2D NMR Techniques

Two-dimensional NMR experiments are crucial for confirming the molecular structure by establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For Pyrrolidine, 1-(1-oxoheptadecyl)-, COSY would show correlations between H-2/H-3 and H-4/H-5 in the pyrrolidine ring, and between adjacent methylene groups along the entire heptadecyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J coupling). columbia.edu This technique is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.45 ppm would show a cross-peak with the carbon signal at ~46.0 ppm, confirming the assignment of C-2 and C-5 of the pyrrolidine ring. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²J to ⁴J). sdsu.edu It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. columbia.edu A key correlation in the HMBC spectrum of Pyrrolidine, 1-(1-oxoheptadecyl)- would be a cross-peak between the pyrrolidine protons at H-2/H-5 and the carbonyl carbon (C-1'), definitively connecting the pyrrolidine ring to the acyl chain. science.gov

Advanced NMR Applications (e.g., Solid-State NMR for Membrane Interactions)

Solid-state NMR (ssNMR) is a versatile technique for studying molecules in non-solution states, such as in lipid membranes or as crystalline solids. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR detects these interactions, providing rich information on molecular structure, orientation, and dynamics in a more biologically relevant environment. nih.gov

For a lipid-like molecule such as Pyrrolidine, 1-(1-oxoheptadecyl)-, ssNMR can be employed to investigate its behavior within a model lipid bilayer. These studies can reveal:

Localization and Orientation: By incorporating the molecule into oriented lipid bilayers (e.g., on glass plates), ssNMR can determine the tilt and rotational orientation of the acyl chain and the pyrrolidine headgroup relative to the membrane normal.

Conformational Dynamics: Techniques such as magic-angle spinning (MAS) can provide high-resolution spectra of solid samples. nih.gov Cross-polarization (CP-MAS) experiments enhance the signals of less abundant nuclei like ¹³C and can be used to probe the rigidity and conformation of different parts of the molecule. Changes in chemical shifts and relaxation times can indicate how the molecule's dynamics are affected by the membrane environment.

Intermolecular Interactions: 2D ssNMR experiments like ¹H-¹H NOESY can probe spatial proximities between the guest molecule and the surrounding lipid molecules. nih.gov This allows for the precise localization of the molecule within the bilayer, for example, whether the pyrrolidine headgroup resides at the water-lipid interface and how deeply the acyl chain penetrates the hydrophobic core.

Computational and Theoretical Investigations of Pyrrolidine, 1 1 Oxoheptadecyl

Computational and theoretical chemistry offer powerful tools to investigate the properties and potential biological activities of molecules like Pyrrolidine (B122466), 1-(1-oxoheptadecyl)- at the atomic level. These in silico methods provide insights that complement experimental research, guiding the design of new compounds and helping to elucidate mechanisms of action.

Emerging Research Applications and Future Directions for Pyrrolidine, 1 1 Oxoheptadecyl Research

Pyrrolidine (B122466), 1-(1-oxoheptadecyl)- as a Chemical Probe for Fundamental Biological Processes

The utility of small molecules as chemical probes to interrogate biological systems is a cornerstone of modern chemical biology. nih.gov Pyrrolidine, 1-(1-oxoheptadecyl)-, by virtue of its structure, is a promising candidate for such a role. As an N-acyl amide, it belongs to a class of lipids with myriad signaling functions. nih.gov The long heptadecyl chain confers significant lipophilicity, suggesting it may interact with lipid membranes and membrane-associated proteins.

The pyrrolidine headgroup, a five-membered nitrogen-containing ring, is a common scaffold in many biologically active compounds and approved drugs, valued for its ability to explore three-dimensional space and engage in specific molecular interactions. nih.govnih.gov The combination of the lipophilic tail and the polar pyrrolidine headgroup makes Pyrrolidine, 1-(1-oxoheptadecyl)- an amphipathic molecule. This characteristic is crucial for its potential interactions with G protein-coupled receptors (GPCRs), ion channels, and transporters, many of which have binding sites at the lipid-water interface of the cell membrane.

Researchers can utilize Pyrrolidine, 1-(1-oxoheptadecyl)- to investigate processes such as:

Enzyme Activity and Substrate Specificity: It can be used as a potential substrate or inhibitor for enzymes that metabolize lipid amides, such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1). elifesciences.org Studying how Pyrrolidine, 1-(1-oxoheptadecyl)- is processed by these enzymes can provide insights into their substrate preferences, particularly concerning the N-acyl group and the cyclic amino acid moiety.

Receptor Deorphanization: Many GPCRs are still considered "orphan" receptors, meaning their endogenous ligands are unknown. Synthesized lipid-like molecules such as Pyrrolidine, 1-(1-oxoheptadecyl)- can be screened against these orphan receptors to identify new signaling pathways.

Membrane Biophysics: The insertion and movement of this lipid within biological membranes can be studied to understand how N-acyl amides influence membrane fluidity, thickness, and the function of embedded proteins.

Development of Pyrrolidine, 1-(1-oxoheptadecyl)- Analogues as Novel Tools in Chemical Biology

The development of analogues of a lead compound is a standard strategy in medicinal chemistry and chemical biology to optimize potency, selectivity, and pharmacokinetic properties. The scaffold of Pyrrolidine, 1-(1-oxoheptadecyl)- offers several points for chemical modification to generate a library of novel tools.

| Modification Site | Potential Modifications | Research Goal |

| Heptadecyl Chain | Varying chain length (e.g., shorter or longer alkyl chains), introducing unsaturation (double or triple bonds), or adding functional groups (e.g., hydroxyl, fluorine). | To probe the influence of the lipid tail on target binding affinity and specificity. To modulate the molecule's overall lipophilicity and metabolic stability. |

| Pyrrolidine Ring | Introducing substituents on the ring, altering the ring size (e.g., to piperidine), or introducing heteroatoms other than nitrogen. | To explore the steric and electronic requirements of the binding pocket. To fine-tune the basicity and hydrogen bonding capacity of the headgroup. nih.gov |

| Amide Linkage | Replacing the amide bond with more stable isosteres (e.g., esters, ethers, or reversed amides). | To create metabolically stable probes that can have a longer duration of action in biological systems. |

These analogues could serve as more potent or selective probes, or they could be functionalized with reporter tags (e.g., fluorescent dyes, biotin, or radioactive isotopes) to facilitate the identification and visualization of their molecular targets. The synthesis of such derivatives often involves standard peptide coupling reactions or the acylation of pyrrolidine with a derivative of heptadecanoic acid. itu.edu.tr

Contribution of Pyrrolidine, 1-(1-oxoheptadecyl)- Research to Understanding Endogenous Lipid Amide Systems

The study of Pyrrolidine, 1-(1-oxoheptadecyl)- and its analogues can significantly contribute to our understanding of the "endocannabinoidome," a complex signaling system that includes a wide array of endogenous lipid amides beyond the classical endocannabinoids. mdpi.com These signaling lipids are involved in a vast range of physiological processes, including pain, inflammation, appetite, and mood.

Research in this area can address several key questions:

Biosynthesis and Degradation: Investigating the enzymes responsible for the synthesis and breakdown of Pyrrolidine, 1-(1-oxoheptadecyl)- can reveal novel metabolic pathways for lipid amides. elifesciences.orgnih.gov For instance, it is known that FAAH and other serine hydrolases are involved in the degradation of many N-acyl amides. nih.gov Determining if Pyrrolidine, 1-(1-oxoheptadecyl)- is a substrate for these enzymes would be a critical step.

Physiological Roles: By developing tools to manipulate the levels of Pyrrolidine, 1-(1-oxoheptadecyl)- (e.g., selective inhibitors of its metabolic enzymes), researchers can explore its physiological and pathological roles. Given the known neuroprotective effects of some N-acyl amides, this line of inquiry could be particularly fruitful. nih.gov

Structure-Activity Relationships: A systematic study of the biological activities of a library of Pyrrolidine, 1-(1-oxoheptadecyl)- analogues can help to delineate the structural requirements for interacting with specific targets within the endocannabinoidome. nih.gov

Future Interdisciplinary Research Strategies and Technological Advancements in Pyrrolidine Chemistry and Biology

The future of research on Pyrrolidine, 1-(1-oxoheptadecyl)- and related compounds will likely be driven by interdisciplinary collaborations and the adoption of cutting-edge technologies.

Key Future Directions:

Advanced Mass Spectrometry and Lipidomics: The use of high-resolution mass spectrometry will be crucial for the definitive identification and quantification of Pyrrolidine, 1-(1-oxoheptadecyl)- and its metabolites in biological tissues and fluids. This will help to establish its endogenous presence and how its levels change in response to physiological or pathological stimuli.

Cryo-Electron Microscopy (Cryo-EM): For understanding how Pyrrolidine, 1-(1-oxoheptadecyl)- and its analogues interact with their protein targets, Cryo-EM can provide high-resolution structural information of the ligand-protein complex. This will be invaluable for structure-based drug design.

Chemical Proteomics: The use of functionalized Pyrrolidine, 1-(1-oxoheptadecyl)- probes in combination with chemical proteomics techniques (e.g., activity-based protein profiling) can lead to the unbiased identification of its cellular targets.

Computational Modeling and Machine Learning: Molecular docking and dynamics simulations can predict the binding modes of Pyrrolidine, 1-(1-oxoheptadecyl)- to its targets and guide the design of new analogues. Machine learning algorithms could be employed to predict the biological activities of virtual libraries of related compounds.

Organ-on-a-Chip and 3D Cell Cultures: These advanced in vitro models can provide more physiologically relevant platforms to study the effects of Pyrrolidine, 1-(1-oxoheptadecyl)- on specific cell types and tissues, such as neurons or immune cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.